molecular formula C16H19N3OS B7548123 N-benzyl-N-cyclopropyl-2-(1-methylimidazol-2-yl)sulfanylacetamide

N-benzyl-N-cyclopropyl-2-(1-methylimidazol-2-yl)sulfanylacetamide

Cat. No. B7548123
M. Wt: 301.4 g/mol
InChI Key: LFFGUMVFNIQROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-cyclopropyl-2-(1-methylimidazol-2-yl)sulfanylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfanylacetamide derivatives and has a molecular formula of C18H22N4OS.

Mechanism of Action

The exact mechanism of action of N-benzyl-N-cyclopropyl-2-(1-methylimidazol-2-yl)sulfanylacetamide is not fully understood. However, it is believed to act by modulating the activity of ion channels and receptors in the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects in preclinical studies. It has been reported to reduce the level of pro-inflammatory cytokines and increase the level of anti-inflammatory cytokines in animal models of inflammation. It has also been shown to increase the threshold for seizures and reduce the severity of neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-N-cyclopropyl-2-(1-methylimidazol-2-yl)sulfanylacetamide is its ability to produce consistent and reproducible results in preclinical studies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-benzyl-N-cyclopropyl-2-(1-methylimidazol-2-yl)sulfanylacetamide. One potential direction is to investigate its potential as a treatment for various neurological disorders such as epilepsy and neuropathic pain. Another direction is to explore its potential as a modulator of ion channels and receptors in the central nervous system. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in vivo.

Synthesis Methods

The synthesis of N-benzyl-N-cyclopropyl-2-(1-methylimidazol-2-yl)sulfanylacetamide involves a multistep process. The starting material for the synthesis is 2-(1-methylimidazol-2-ylthio)acetic acid, which is prepared by reacting 2-chloroacetic acid with 1-methylimidazole in the presence of a base. The next step involves the reaction of 2-(1-methylimidazol-2-ylthio)acetic acid with benzyl bromide and cyclopropylamine to form the desired compound.

Scientific Research Applications

N-benzyl-N-cyclopropyl-2-(1-methylimidazol-2-yl)sulfanylacetamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory activities in preclinical studies.

properties

IUPAC Name

N-benzyl-N-cyclopropyl-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-18-10-9-17-16(18)21-12-15(20)19(14-7-8-14)11-13-5-3-2-4-6-13/h2-6,9-10,14H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFGUMVFNIQROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)N(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.